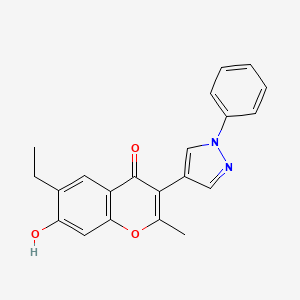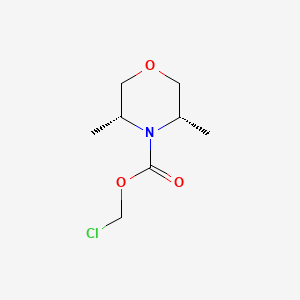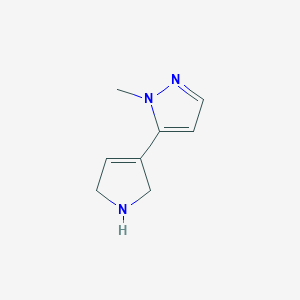
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: is an organic compound featuring a pyrazole ring substituted with a 2,5-dihydro-1H-pyrrole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,5-Dihydro-1H-pyrrole: The 2,5-dihydro-1H-pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method. This step may involve the use of a boronic acid derivative of the pyrrole group and a halogenated pyrazole precursor.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazole or pyrrole rings.
Substitution: Various substituted pyrazole or pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could bind to a protein’s active site, altering its function.
Material Properties: In materials science, the compound’s electronic structure may influence its conductivity or light-emitting properties, making it useful in electronic devices.
類似化合物との比較
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole:
2,5-Dihydro-1H-pyrrole: Does not contain the pyrazole ring, limiting its use in applications where the pyrazole structure is crucial.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents can be compared to highlight the unique properties conferred by the 2,5-dihydro-1H-pyrrole group.
This compound’s uniqueness lies in the combination of the pyrazole and pyrrole rings, which provides a versatile platform for further functionalization and application in diverse fields.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C8H11N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h2-3,5,9H,4,6H2,1H3 |
InChIキー |
XMDIGDWCGRPXCC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2=CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


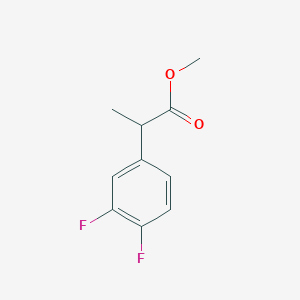
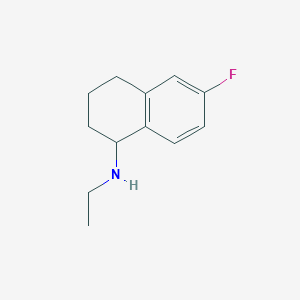
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)

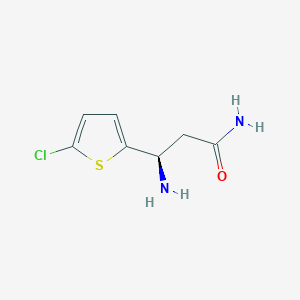


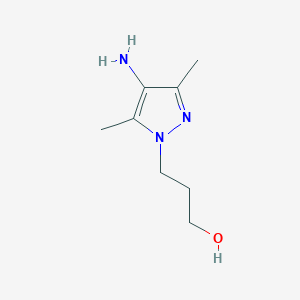
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
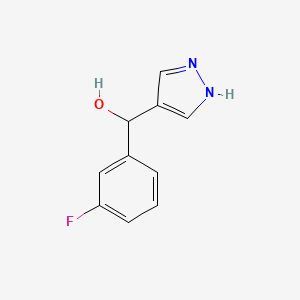
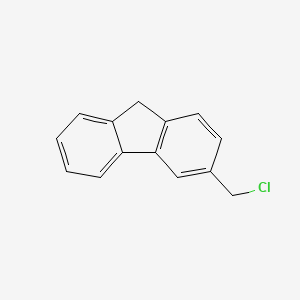
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
